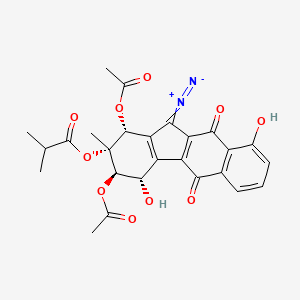
Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester, (1R-(1-alpha,2-alpha,3-beta,4-alpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FL-120A is a synthetic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FL-120A involves a series of chemical reactions starting from basic organic compounds. The principal method of its preparation consists of the catalytic isomerization of tetrafluoroethane-β-sultone. The sultone is obtained by reacting tetrafluoroethylene with sulfur trioxide at elevated temperatures and pressures . The reaction conditions are carefully controlled to prevent spontaneous polymerization, which can be hazardous.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves using stabilizers like triethylamine to maintain the reaction conditions and prevent unwanted side reactions. The process is scaled up using large reactors and continuous flow systems to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
FL-120A undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogens and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can result in halogenated derivatives.
Aplicaciones Científicas De Investigación
FL-120A has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes
Mecanismo De Acción
The mechanism of action of FL-120A involves its interaction with specific molecular targets and pathways. It can inhibit nucleic acid synthesis, disrupt cytoplasmic membrane function, and interfere with energy metabolism in cells . These actions make it a potent compound with various biological effects.
Comparación Con Compuestos Similares
FL-120A is compared with other similar compounds, such as kinamycin derivatives. These compounds share structural similarities but differ in their specific chemical properties and biological activities . The unique aspects of FL-120A include its specific reaction pathways and the types of products it forms, which distinguish it from other related compounds.
List of Similar Compounds
- Kinamycin A
- Kinamycin B
- Kinamycin C
- Kinamycin D
Conclusion
FL-120A is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and wide range of applications make it a valuable subject of study for chemists, biologists, and industrial researchers alike.
Propiedades
Número CAS |
156429-10-6 |
|---|---|
Fórmula molecular |
C26H24N2O10 |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
[(1R,2R,3R,4S)-1,3-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H24N2O10/c1-9(2)25(35)38-26(5)23(36-10(3)29)18-16(22(34)24(26)37-11(4)30)15-17(19(18)28-27)21(33)14-12(20(15)32)7-6-8-13(14)31/h6-9,22-24,31,34H,1-5H3/t22-,23+,24+,26+/m0/s1 |
Clave InChI |
ZTAVSQVTZIBGBH-POMLREGLSA-N |
SMILES isomérico |
CC(C)C(=O)O[C@]1([C@@H]([C@H](C2=C([C@H]1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C |
SMILES canónico |
CC(C)C(=O)OC1(C(C(C2=C(C1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















